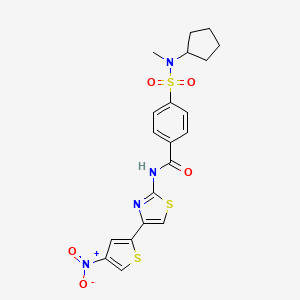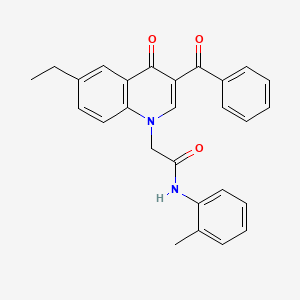
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of related quinolinone derivatives in the synthesis of heterocyclic compounds. For instance, Mulwad and Dalvi (2003) explored the synthesis of pyranoquinolines from aminocoumarins and ethyl benzoylacetate, further modifying these to obtain novel heterocyclic compounds with potential pharmacological activities (Mulwad & Dalvi, 2003).
Pharmacological Importance
Several studies have highlighted the pharmacological significance of oxoquinazoline derivatives, noting their anti-analgesic, anti-inflammatory, and anti-bacterial activities. Rajveer et al. (2010) synthesized substituted oxoquinazolines to investigate their pharmacological activities, emphasizing the importance of these compounds in medicinal chemistry (Rajveer et al., 2010).
Antitumor Activity
Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. This study revealed several compounds exhibiting broad-spectrum antitumor activity, highlighting the potential therapeutic applications of these molecules (Al-Suwaidan et al., 2016).
Chemical Synthesis and Improvement Processes
Mao et al. (2012) described an improved synthetic route for N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, showcasing advancements in the cost-effective and commercial-friendly production of quinolinone derivatives (Mao et al., 2012).
Molecular Docking and Electronic Structure Analysis
Research by Halim and Ibrahim (2017) involved the synthesis of a new derivative of heteroannulated chromone, conducting DFT calculations, electronic structure analysis, and molecular docking studies. This research provides insight into the computational analysis and the potential NLO properties of quinolinone-based compounds (Halim & Ibrahim, 2017).
Analgesic and Anti-inflammatory Activities
Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and evaluated their analgesic and anti-inflammatory activities. Their research demonstrates the therapeutic potential of these compounds, particularly in comparison to standard drugs (Alagarsamy et al., 2015).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This would involve speculating on potential future research directions, such as new synthetic methods, new applications, or new reactions.
I hope this general guidance is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a professional chemist. Please note that handling chemicals should always be done with appropriate safety precautions and under the supervision of a trained professional.
Eigenschaften
IUPAC Name |
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c1-3-19-13-14-24-21(15-19)27(32)22(26(31)20-10-5-4-6-11-20)16-29(24)17-25(30)28-23-12-8-7-9-18(23)2/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWAZNKUKNMNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

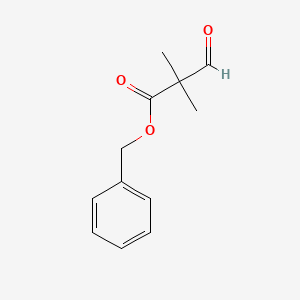
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2700093.png)
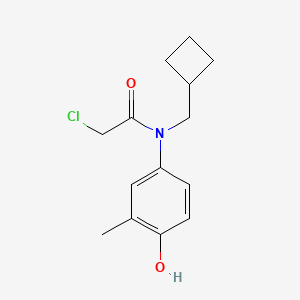
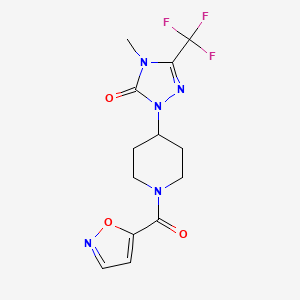
![2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid](/img/structure/B2700097.png)
![N-[(2,5-Difluorophenyl)-(3-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2700098.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2700099.png)
![N-Cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2700100.png)
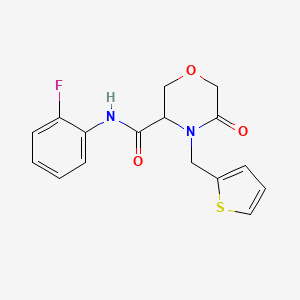
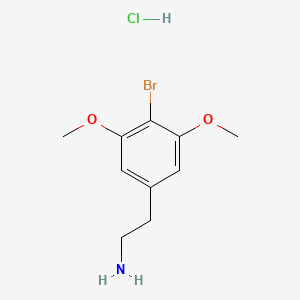
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2700105.png)
![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700106.png)
